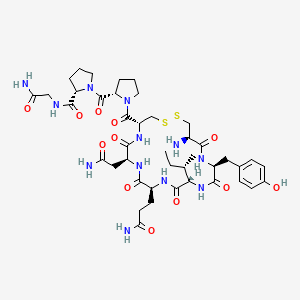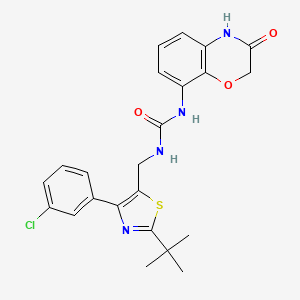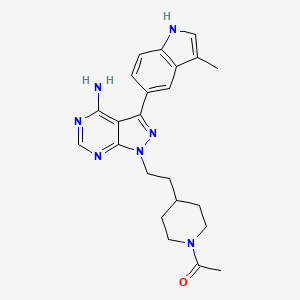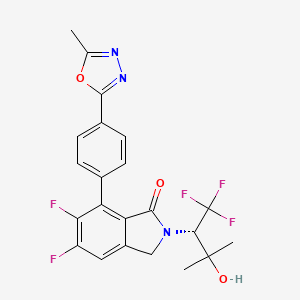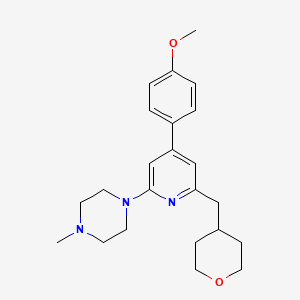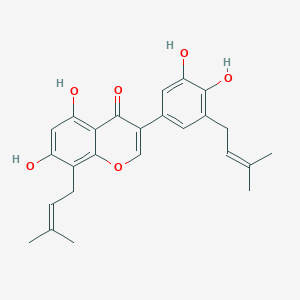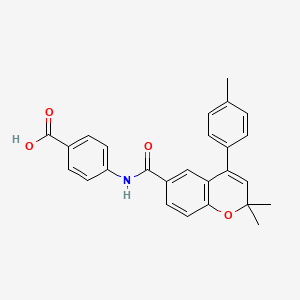
RAR|A antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAR|A antagonist 1 is a selective retinoic acid receptor alpha (RARα) antagonist. Retinoic acid receptors are nuclear receptors that play a crucial role in regulating gene expression, cell differentiation, and proliferation.
Vorbereitungsmethoden
The synthesis of RAR|A antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of reagents like lithium diisopropylamide (LDA) and palladium catalysts . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
RAR|A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
RAR|A antagonist 1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the role of retinoic acid receptors in gene regulation and cell differentiation. In biology, it has been investigated for its effects on spermatogenesis and its potential as a male contraceptive agent . In medicine, this compound has shown promise in the treatment of cancers, particularly prostate cancer, by inhibiting the growth of cancer cells and inducing apoptosis . Additionally, it has been explored for its potential in treating neurodegenerative diseases by modulating synaptic plasticity and reducing neuropathic pain .
Wirkmechanismus
RAR|A antagonist 1 exerts its effects by binding to the retinoic acid receptor alpha (RARα) and inhibiting its activity. This prevents the receptor from activating gene transcription, leading to changes in cell differentiation and proliferation. The molecular targets of this compound include genes involved in cell cycle regulation, apoptosis, and differentiation . The pathways affected by this compound are crucial for maintaining normal cellular functions and preventing the uncontrolled growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
RAR|A antagonist 1 is unique in its selectivity for the retinoic acid receptor alpha (RARα). Similar compounds include other retinoic acid receptor antagonists such as AGN194310 and AGN194431, which also target RARs but may have different selectivity profiles and potencies . Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting RARα, making it a valuable tool for studying the specific functions of this receptor .
Eigenschaften
Molekularformel |
C26H23NO4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-[[2,2-dimethyl-4-(4-methylphenyl)chromene-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H23NO4/c1-16-4-6-17(7-5-16)22-15-26(2,3)31-23-13-10-19(14-21(22)23)24(28)27-20-11-8-18(9-12-20)25(29)30/h4-15H,1-3H3,(H,27,28)(H,29,30) |
InChI-Schlüssel |
KFOYZMZJCMAUGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


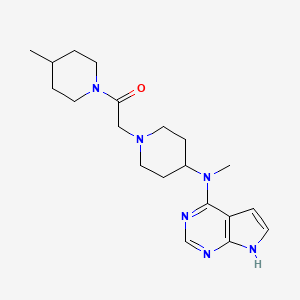
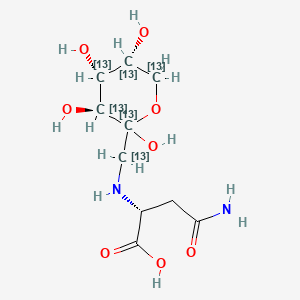
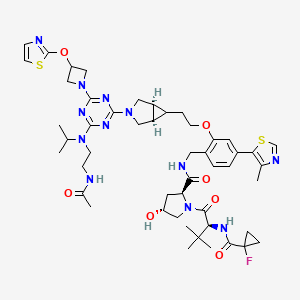

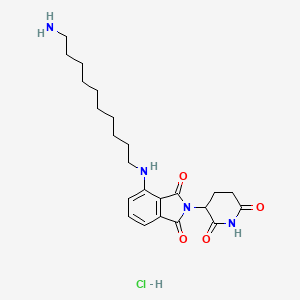
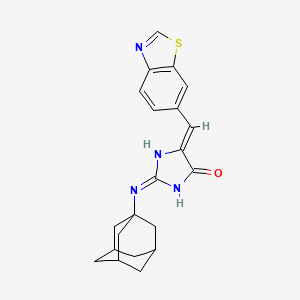
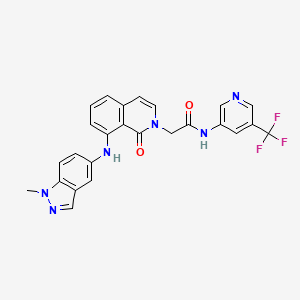
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
